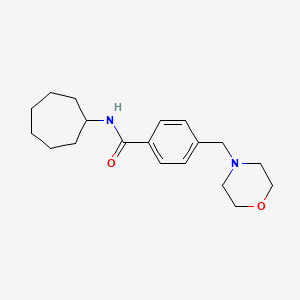
N,N'-1,4-cyclohexanediyldipropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-cyclohexanediyldipropanamide, also known as CHDP, is a compound that has been widely used in scientific research due to its ability to form stable complexes with metal ions. This compound is a derivative of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA) and has been shown to have several advantages over EDTA in various applications.
Mécanisme D'action
The mechanism of action of N,N'-1,4-cyclohexanediyldipropanamide involves the formation of a complex with a metal ion through the coordination of the amide nitrogen atoms to the metal ion. This complexation leads to the removal of the metal ion from a solution, which can be useful in various applications such as metal ion extraction and electrochemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting that it may have potential antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-1,4-cyclohexanediyldipropanamide is its ability to form stable complexes with metal ions even in complex matrices. This makes it useful in various applications such as metal ion extraction and electrochemistry. However, this compound has some limitations, including its limited solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for research on N,N'-1,4-cyclohexanediyldipropanamide. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the potential antibacterial properties of this compound and its potential use in the development of new antibacterial agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity to living organisms.
Méthodes De Synthèse
The synthesis of N,N'-1,4-cyclohexanediyldipropanamide involves the reaction of cyclohexanediamine with 2-bromo-2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form this compound.
Applications De Recherche Scientifique
N,N'-1,4-cyclohexanediyldipropanamide has been used in various scientific research applications, including metal ion extraction, electrochemistry, and catalysis. One of the main advantages of this compound over EDTA is its ability to form stable complexes with metal ions even in the presence of high concentrations of other metal ions or interfering species.
Propriétés
IUPAC Name |
N-[4-(propanoylamino)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYHPOVODFXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
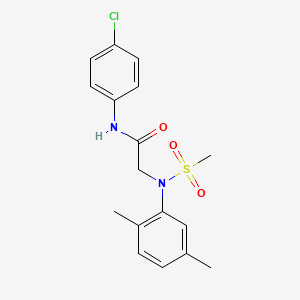
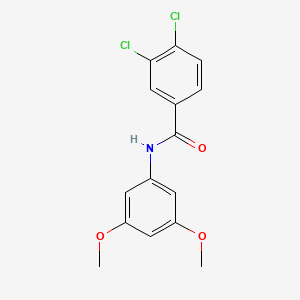
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

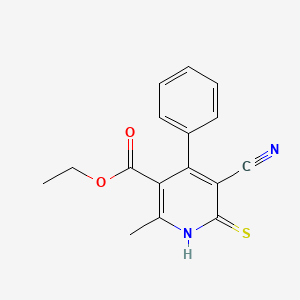
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)
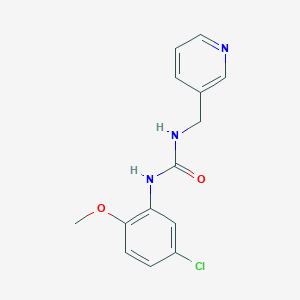
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
